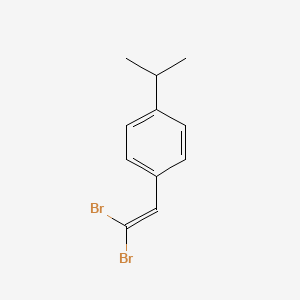

1,1-Dibromo-2-(4-isopropylphenyl)ethene

Description

1,1-Dibromo-2-(4-isopropylphenyl)ethene is a brominated ethene derivative featuring a 4-isopropylphenyl substituent at the C2 position and bromine atoms at the C1 positions.

For instance, 1,1-dibromo-2-(4-methylthiophenyl)ethene is synthesized via a reaction involving zinc, carbon tetrabromide, triphenylphosphine, and aryl aldehydes in dichloromethane . By substituting 4-isopropylbenzaldehyde for 4-methylthiobenzaldehyde, a similar pathway likely yields this compound.

Properties

IUPAC Name |

1-(2,2-dibromoethenyl)-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Br2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNFTLPLYPYTGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dibromo-2-(4-isopropylphenyl)ethene can be synthesized through the bromination of 2-(4-isopropylphenyl)ethene. The reaction typically involves the use of bromine (Br2) as the brominating agent in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1,1-Dibromo-2-(4-isopropylphenyl)ethene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Reduction Reactions: The compound can be reduced to form 2-(4-isopropylphenyl)ethene using reducing agents like zinc (Zn) and hydrochloric acid (HCl).

Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding phenolic compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., OH-, NH2-) in polar solvents like water or alcohols.

Reduction: Zinc (Zn) and hydrochloric acid (HCl) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

Substitution: Formation of substituted ethene derivatives.

Reduction: Formation of 2-(4-isopropylphenyl)ethene.

Oxidation: Formation of phenolic compounds.

Scientific Research Applications

1,1-Dibromo-2-(4-isopropylphenyl)ethene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the preparation of functionalized materials for electronic and optical applications.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Mechanism of Action

The mechanism of action of 1,1-Dibromo-2-(4-isopropylphenyl)ethene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phenyl ring play a crucial role in binding to active sites, leading to inhibition or activation of biological pathways. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects .

Comparison with Similar Compounds

Key Properties :

- Electronic Effects : The electron-withdrawing bromine atoms increase the electrophilicity of the ethene moiety, enhancing reactivity in cycloadditions or nucleophilic substitutions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Comparison of Dibromoethene Derivatives

Key Observations :

- Sulfur atoms in methylthiophenyl derivatives may facilitate intermolecular interactions (e.g., C–H…S), whereas the isopropyl group prioritizes van der Waals interactions .

- Electronic Profile : Bromine atoms universally enhance electrophilicity, but aryl substituents modulate this effect. Electron-donating groups (e.g., methylthio) partially counteract the electron-withdrawing bromines, whereas isopropylphenyl (a weakly electron-donating group) offers minimal electronic modulation .

Physicochemical Properties

Table 2: Thermal and Solubility Properties

Key Observations :

- Thermal Conductivity : While ethene and propene exhibit high thermal conductivity in gaseous states, brominated derivatives like this compound likely have reduced thermal conductivity due to increased molecular complexity and weaker intermolecular forces .

- Melting Points : The bulky isopropylphenyl group elevates the melting point compared to unsubstituted ethene, aligning with trends observed in aromatic halogenated compounds .

Biological Activity

1,1-Dibromo-2-(4-isopropylphenyl)ethene, a brominated organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its dibromo substitution and an isopropylphenyl group. Its chemical structure allows it to interact with various biological targets, influencing cellular processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. The compound's effectiveness against gram-positive and gram-negative bacteria suggests a broad spectrum of antimicrobial action.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate inhibition |

| Candida albicans | Effective against |

The antimicrobial activity can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in the microorganisms.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines. The compound was evaluated for its impact on human HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) cells using assays such as MTT and crystal violet.

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | 25 |

| MDA-MB-231 | 30 |

These results indicate a promising potential for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to altered energy production and growth inhibition in cancer cells.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.

- Gene Expression Modulation : Studies suggest that this compound can influence gene expression related to apoptosis and cell cycle regulation.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results confirmed its potency against multiple strains of bacteria and fungi, supporting its potential use in developing new antimicrobial agents .

Study 2: Cytotoxic Effects on Cancer Cells

Another significant study focused on the cytotoxic effects of this compound on different cancer cell lines. The findings revealed that the compound induced apoptosis in HepG-2 cells through the activation of caspase pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.